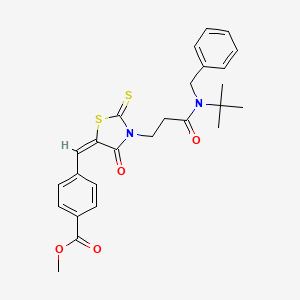
(E)-methyl 4-((3-(3-(benzyl(tert-butyl)amino)-3-oxopropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-methyl 4-((3-(3-(benzyl(tert-butyl)amino)-3-oxopropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a useful research compound. Its molecular formula is C26H28N2O4S2 and its molecular weight is 496.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-methyl 4-((3-(3-(benzyl(tert-butyl)amino)-3-oxopropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a complex organic molecule belonging to the class of thiazolidinones, known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.
Structural Characteristics
The compound features several key structural components:
- A thiazolidinone moiety, which is often associated with antimicrobial and anticancer properties.
- A benzyl group that may enhance lipophilicity and cellular uptake.
- A tert-butyl amino group that can influence the compound's pharmacodynamics.
Antimicrobial Activity
Thiazolidinones are well-documented for their antimicrobial properties . Research indicates that compounds similar to This compound exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluating various thiazolidinone derivatives demonstrated that certain compounds exhibited antibacterial activity exceeding that of standard antibiotics like ampicillin. For instance, one derivative showed a Minimum Inhibitory Concentration (MIC) as low as 0.004mg mL against Enterobacter cloacae and Staphylococcus aureus .
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
|---|---|---|---|
| Compound A | 0.004 | 0.008 | E. cloacae |
| Compound B | 0.015 | 0.030 | S. aureus |
| Compound C | 0.030 | 0.060 | M. flavus |
Anticancer Activity
The thiazolidinone structure is also linked to anticancer properties . Compounds with similar frameworks have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings
In vitro studies have indicated that derivatives of thiazolidinones can inhibit the growth of cancer cell lines such as HeLa and MCF-7 with IC50 values in the low micromolar range . The specific mechanisms often involve the modulation of signaling pathways related to cell survival and apoptosis.
The biological activity of This compound can be attributed to several potential mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress in target cells has been observed, leading to cell death.
Future Research Directions
Given the promising biological activities observed in similar compounds, further research is warranted to elucidate the specific mechanisms of action for This compound . Potential areas for investigation include:
- Structure–activity relationship (SAR) studies to optimize efficacy.
- In vivo studies to assess pharmacokinetics and toxicity.
- Exploration of combination therapies with existing antibiotics or chemotherapeutics.
Propiedades
IUPAC Name |
methyl 4-[(E)-[3-[3-[benzyl(tert-butyl)amino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S2/c1-26(2,3)28(17-19-8-6-5-7-9-19)22(29)14-15-27-23(30)21(34-25(27)33)16-18-10-12-20(13-11-18)24(31)32-4/h5-13,16H,14-15,17H2,1-4H3/b21-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXQMEORGHJLAC-LTGZKZEYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCN2C(=O)/C(=C\C3=CC=C(C=C3)C(=O)OC)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













